1-butyl-5-(4-methoxyphenyl)-1H-imidazole 1-butyl-5-(4-methoxyphenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 74730-77-1
VCID: VC14235705
InChI: InChI=1S/C14H18N2O/c1-3-4-9-16-11-15-10-14(16)12-5-7-13(17-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

1-butyl-5-(4-methoxyphenyl)-1H-imidazole

CAS No.: 74730-77-1

Cat. No.: VC14235705

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

1-butyl-5-(4-methoxyphenyl)-1H-imidazole - 74730-77-1

Specification

CAS No. 74730-77-1
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 1-butyl-5-(4-methoxyphenyl)imidazole
Standard InChI InChI=1S/C14H18N2O/c1-3-4-9-16-11-15-10-14(16)12-5-7-13(17-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3
Standard InChI Key VHENFVJCJHCTKX-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=NC=C1C2=CC=C(C=C2)OC

Introduction

Structural and Chemical Identity

1-Butyl-5-(4-methoxyphenyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The substitution pattern confers unique electronic and steric properties:

  • IUPAC Name: 1-Butyl-5-(4-methoxyphenyl)-1H-imidazole

  • Molecular Formula: C₁₄H₁₈N₂O

  • Molecular Weight: 230.31 g/mol

  • Structural Features:

    • A butyl chain (-CH₂CH₂CH₂CH₃) at N1 enhances lipophilicity, potentially improving membrane permeability.

    • A 4-methoxyphenyl group (-C₆H₄-OCH₃) at C5 introduces electron-donating effects, influencing reactivity and intermolecular interactions .

The methoxy group’s para position on the phenyl ring minimizes steric hindrance, favoring planar conformations that enhance π-π stacking interactions in crystalline states .

Synthetic Methodologies

While no explicit synthesis of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole is documented, analogous imidazole derivatives are typically prepared via:

Microwave-Assisted Condensation

Microwave irradiation efficiently promotes one-pot imidazole synthesis. For example, polysubstituted imidazoles are synthesized by condensing benzimidazolium salts with aldehydes and ammonium acetate under basic conditions . Adapting this method:

  • Reactants: 4-Methoxybenzaldehyde, butylamine, and ammonium acetate.

  • Conditions: Microwave irradiation (350 W, 5–10 min) in aqueous NaOH, followed by acidification to pH 6–7 .

  • Workup: Precipitation and recrystallization from ethanol yield the target compound.

Hypothetical Reaction Pathway:

4-Methoxybenzaldehyde + Butylamine + NH4OAcMW, NaOH1-Butyl-5-(4-methoxyphenyl)-1H-imidazole\text{4-Methoxybenzaldehyde + Butylamine + NH}_4\text{OAc} \xrightarrow{\text{MW, NaOH}} \text{1-Butyl-5-(4-methoxyphenyl)-1H-imidazole}

Debus-Radziszewski Reaction

This classical method involves cyclizing diketones, aldehydes, and ammonia. For 1-butyl-substituted imidazoles, butylamine replaces ammonia:

RCOCH2COOR’ + 4-Methoxybenzaldehyde + ButylamineΔTarget Compound\text{RCOCH}_2\text{COOR' + 4-Methoxybenzaldehyde + Butylamine} \xrightarrow{\Delta} \text{Target Compound}

Yields are typically moderate (50–70%) .

Spectroscopic Characterization

Data from analogous compounds guide predictions for 1-butyl-5-(4-methoxyphenyl)-1H-imidazole:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 0.85–0.90 (t, 3H, CH₃ of butyl), δ 1.20–1.40 (m, 4H, CH₂ of butyl), δ 3.75 (s, 3H, OCH₃), δ 6.90–7.60 (m, 5H, Ar-H and imidazole-H) .

  • ¹³C NMR:

    • δ 14.1 (CH₃), δ 22.5–31.8 (butyl CH₂), δ 55.2 (OCH₃), δ 115.0–160.0 (aromatic and imidazole carbons) .

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 3100–3000 cm⁻¹ (C-H aromatic stretching),

    • 2950–2850 cm⁻¹ (C-H aliphatic stretching),

    • 1600–1500 cm⁻¹ (C=C/C=N stretching),

    • 1250 cm⁻¹ (C-O of methoxy) .

X-ray Crystallography

While no crystal structure is reported for this compound, similar imidazoles (e.g., 2-(4-methoxyphenyl)-1H-benzimidazole) exhibit monoclinic crystal systems with π-π stacking and C-H···O hydrogen bonds . The dihedral angle between the imidazole and methoxyphenyl rings is expected to range from 60° to 70° .

Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point180–190°C (predicted)Analogous compounds
SolubilityDMSO, Ethanol, ChloroformExperimental analogs
LogP (Lipophilicity)~3.5 (estimated)Computational models

Industrial and Material Science Applications

  • Coordination Chemistry: Imidazoles act as ligands for transition metals (e.g., Cu, Zn), forming complexes with catalytic or photoluminescent properties .

  • Organic Electronics: Planar aromatic systems enable use in OLEDs or semiconductors .

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